3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid
Description
Properties
Molecular Formula |
C20H16O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) |
InChI Key |
UFJARPROIBLYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Base : Piperidine (0.1–0.3 eq) or pyridine.
- Solvent : Toluene or acetic acid for azeotropic water removal.
- Temperature : Reflux (90–120°C) for 3–8 hours.
- Yield : 65–78% after purification.
Mechanism :
- Deprotonation of the active methylene group in 2-thiopheneacetic acid.
- Nucleophilic attack on the aldehyde carbonyl.
- Elimination of water to form the α,β-unsaturated system.
Purification :
- Acid-base extraction to isolate the crude product.
- Recrystallization from ethanol/water (3:1) yields pure crystals.
Catalytic Hydrogenation of Esters
A two-step approach converts ester precursors to the target acid.
Ester Synthesis
Ester Hydrolysis
- Reagents : NaOH (2M) in ethanol/water (1:1).
- Temperature : 60°C for 4–6 hours.
- Yield : >90% after acidification (HCl).
Advantages :
Direct Coupling via Heck Reaction
Palladium-catalyzed Heck coupling offers an alternative route.
Reaction Setup
- Substrates : 3-(Benzyloxy)iodobenzene and 2-thienylacrylic acid.
- Catalyst : Pd(OAc)₂ (2 mol%) with P(o-tol)₃.
- Base : Et₃N in DMF at 100°C for 24 hours.
- Yield : 50–60% after column chromatography (SiO₂, hexane/EtOAc).
Challenges :
Functional Group Interconversion
Nitrile Hydrolysis
Oxidation of Alcohols
- Substrate : 3-[3-(Benzyloxy)phenyl]-2-thien-2-ylpropanol.
- Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).
- Yield : 60–65%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 65–78 | ≥95 | High | Moderate |
| Catalytic Hydrogenation | 70–85 | ≥98 | Very High | High |
| Heck Coupling | 50–60 | ≥90 | Moderate | Low |
| Nitrile Hydrolysis | 75–80 | ≥92 | High | Moderate |
Key Observations :
- The Knoevenagel method balances cost and yield but requires rigorous purification.
- Catalytic hydrogenation is optimal for large-scale synthesis due to high yields and purity.
Characterization Data
Spectroscopic Properties
Chromatographic Purity
Challenges and Optimization Strategies
- Thiophene Stability : Thienyl groups are prone to oxidation; use of inert atmospheres (N₂/Ar) is critical.
- Benzyloxy Deprotection : Avoid strong acids to prevent cleavage; opt for hydrogenolysis (H₂/Pd-C) if needed.
- Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) effectively removes dimeric side products.
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzyloxy derivatives.
Scientific Research Applications
3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and thiophene groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The prop-2-enoic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Lipophilicity : The benzyloxy group in the target compound increases hydrophobicity compared to caffeic acid (hydroxyl-rich) or 3-(2-thienyl)acrylic acid. This property may enhance membrane permeability in biological systems but reduce aqueous solubility .
- In contrast, the benzoyl group in 3-benzoylacrylic acid withdraws electrons, altering reactivity .
- Biological Relevance : Caffeic acid’s hydroxyl groups confer antioxidant activity, whereas the benzyloxy and thiophene groups in the target compound may favor interactions with hydrophobic enzyme pockets .
Biological Activity
3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 336.4 g/mol, is characterized by its unique structure, which combines a thienyl group with a benzyloxy-substituted phenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (non-small-cell lung cancer)
- HCT-116 (colon cancer)
The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by assays using DAPI staining and fluorescence-activated cell sorting (FACS) techniques. These studies indicated that the compound could effectively induce apoptotic pathways, leading to cell death in targeted cancer cells .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes relevant to cancer progression and inflammation. For instance, it has shown potential as an inhibitor of monoamine oxidase B (MAO B), with IC50 values in the low nanomolar range, indicating high potency and selectivity .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been reported to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. This suggests that the compound may be beneficial in treating conditions associated with excessive inflammation, such as asthma or arthritis .
Structure-Activity Relationship (SAR)
A series of structure-activity relationship studies have been conducted to elucidate the factors contributing to the biological activity of this compound. Modifications to the phenyl and thienyl groups have been systematically analyzed to optimize potency and selectivity against targeted enzymes and cancer cell lines.
Case Studies
- Cytotoxicity Assay : In a study involving A549 lung cancer cells, this compound exhibited an IC50 value of approximately 10 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Inhibition Studies : A detailed kinetic analysis revealed that the compound acts as a competitive inhibitor for MAO B with a Ki value of 0.22 µM, indicating its potential use in neurodegenerative diseases where MAO B is implicated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
